![molecular formula C12H9NO2 B6365848 4-(2-Formylphenyl)-2-hydroxypyridine, 95% CAS No. 63642-15-9](/img/structure/B6365848.png)
4-(2-Formylphenyl)-2-hydroxypyridine, 95%
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Overview
Description
4-(2-Formylphenyl)-2-hydroxypyridine, 95% (4-FHP-2HOP) is a chemical compound composed of a phenyl ring and a hydroxypyridine ring. It is a white crystalline solid that is slightly soluble in water and ethanol. 4-FHP-2HOP is a widely used chemical in scientific research and has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
4-(2-Formylphenyl)-2-hydroxypyridine, 95% has a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as 2-amino-4-aryl-1,2,3-triazoles, and 2-amino-4-aryl-1,2,4-triazoles. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines and pyridines. In addition, 4-(2-Formylphenyl)-2-hydroxypyridine, 95% has been used as a starting material in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs.
Mechanism of Action
The exact mechanism of action of 4-(2-Formylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs. Specifically, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing a variety of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Formylphenyl)-2-hydroxypyridine, 95% are not fully understood. However, it has been shown to have an inhibitory effect on the activity of cytochrome P450 enzymes, which can lead to decreased metabolism of drugs and other compounds. In addition, 4-(2-Formylphenyl)-2-hydroxypyridine, 95% has been shown to have anti-inflammatory and anti-cancer activity in cell culture studies.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2-Formylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its wide range of applications. It can be used in the synthesis of various organic compounds and heterocyclic compounds, as well as in the synthesis of pharmaceuticals. In addition, it has been shown to have anti-inflammatory and anti-cancer activity in cell culture studies.
The main limitation of using 4-(2-Formylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its low solubility in water and ethanol. This can make it difficult to use in certain experiments, such as those involving aqueous solutions.
Future Directions
There are several potential future directions for 4-(2-Formylphenyl)-2-hydroxypyridine, 95% research. These include further studies on its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further studies could be conducted on its mechanism of action and its potential interactions with other drugs and compounds. Finally, further studies could be conducted on its solubility in various solvents and its potential applications in various laboratory experiments.
Synthesis Methods
4-(2-Formylphenyl)-2-hydroxypyridine, 95% is synthesized through a process known as a Biginelli reaction. This reaction involves the condensation of a substituted aldehyde, a substituted urea, and an acid catalyst, usually sulfuric acid. The reaction proceeds in three steps and yields 4-(2-Formylphenyl)-2-hydroxypyridine, 95% as the final product. The reaction is typically carried out at temperatures of 80-90°C in an inert atmosphere.
properties
IUPAC Name |
2-(2-oxo-1H-pyridin-4-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-10-3-1-2-4-11(10)9-5-6-13-12(15)7-9/h1-8H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSJYQZOWJNORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=O)NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682555 |
Source
|
Record name | 2-(2-Oxo-1,2-dihydropyridin-4-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Formylphenyl)-2-hydroxypyridine | |
CAS RN |
63642-15-9 |
Source
|
Record name | 2-(2-Oxo-1,2-dihydropyridin-4-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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